Piperidine, 1-(1H-benzimidazol-2-ylthio)-
Overview
Description
Piperidine, 1-(1H-benzimidazol-2-ylthio)-: is a compound that combines the structural features of piperidine and benzimidazole. Piperidine is a six-membered heterocyclic amine, while benzimidazole is a bicyclic compound consisting of fused benzene and imidazole rings. The combination of these two moieties results in a compound with potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-(1H-benzimidazol-2-ylthio)- typically involves the reaction of piperidine derivatives with benzimidazole derivatives. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with a benzimidazole derivative in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Piperidine, 1-(1H-benzimidazol-2-ylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in an aqueous medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: Piperidine, 1-(1H-benzimidazol-2-ylthio)- is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown promising activity against various bacterial and fungal strains .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial agent. It is also explored for its potential in treating diseases such as cancer and diabetes .
Industry: In the industrial sector, Piperidine, 1-(1H-benzimidazol-2-ylthio)- is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of Piperidine, 1-(1H-benzimidazol-2-ylthio)- involves its interaction with specific molecular targets in cells. The benzimidazole moiety is known to bind to tubulin, inhibiting its polymerization and disrupting microtubule function. This leads to cell cycle arrest and apoptosis in cancer cells . The piperidine moiety may enhance the compound’s ability to penetrate cell membranes and reach its intracellular targets .
Comparison with Similar Compounds
Piperidine derivatives: Compounds like piperidine-4-carboxamide and piperidine-4-carboxylic acid share the piperidine moiety.
Benzimidazole derivatives: Compounds such as 2-aminobenzimidazole and 2-methylbenzimidazole share the benzimidazole moiety.
Uniqueness: Piperidine, 1-(1H-benzimidazol-2-ylthio)- is unique due to the combination of piperidine and benzimidazole moieties, which imparts distinct biological activities. This combination allows for a broader range of applications in medicinal chemistry and drug development compared to compounds containing only one of these moieties .
Properties
IUPAC Name |
2-piperidin-1-ylsulfanyl-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-4-8-15(9-5-1)16-12-13-10-6-2-3-7-11(10)14-12/h2-3,6-7H,1,4-5,8-9H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXJJUZITCLMST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)SC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180013 | |
Record name | Piperidine, 1-(1H-benzimidazol-2-ylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00180013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25369-84-0 | |
Record name | Piperidine, 1-(1H-benzimidazol-2-ylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025369840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine, 1-(1H-benzimidazol-2-ylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00180013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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